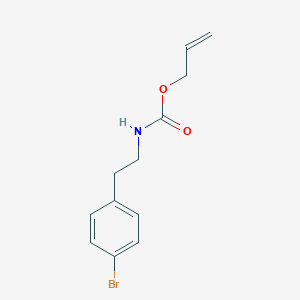
Allyl 4-bromophenethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-bromophenethylcarbamate: is an organic compound that features an allyl group, a bromophenethyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylic Bromination: One common method for preparing allyl bromides involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of light and a solvent like carbon tetrachloride.
Carbamate Formation: The synthesis of carbamates typically involves the reaction of an amine with an isocyanate or the reaction of an alcohol with a carbamoyl chloride.
Industrial Production Methods: Industrial production methods for allyl 4-bromophenethylcarbamate may involve large-scale allylic bromination followed by carbamate formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom in this compound can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Azides, nitriles, or other substituted products.
Scientific Research Applications
Chemistry:
- Allyl 4-bromophenethylcarbamate is used as an intermediate in organic synthesis, enabling the construction of more complex molecules .
Biology:
- This compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals .
Medicine:
- Research into the medicinal applications of this compound includes its potential use in drug development, particularly for compounds targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of allyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Allyl bromide: A simpler allyl compound used in similar synthetic applications.
Phenethyl carbamate: Lacks the bromine atom but shares the carbamate functionality.
4-Bromophenethylamine: Contains the bromophenethyl moiety but lacks the allyl and carbamate groups.
Properties
IUPAC Name |
prop-2-enyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-9-16-12(15)14-8-7-10-3-5-11(13)6-4-10/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFCKZXRDYZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














